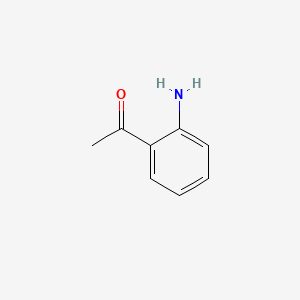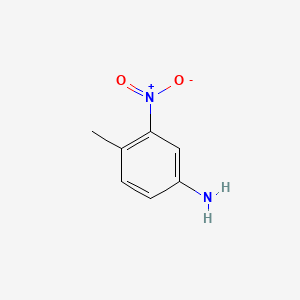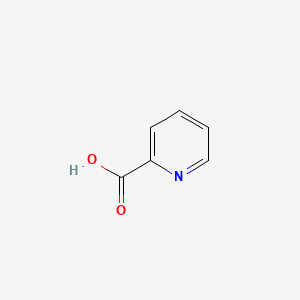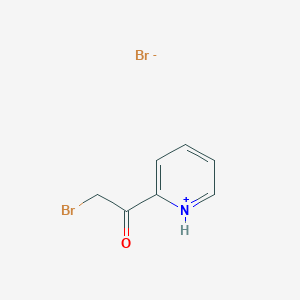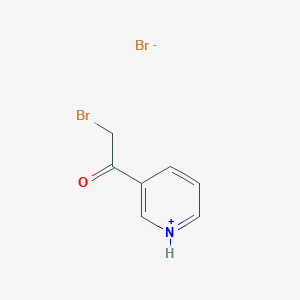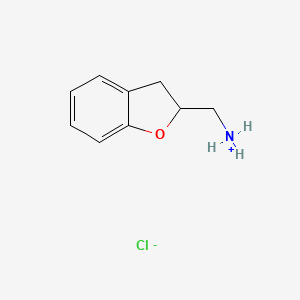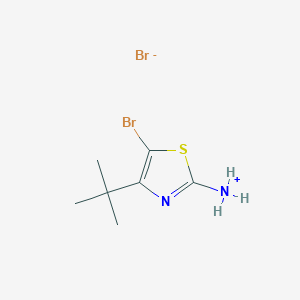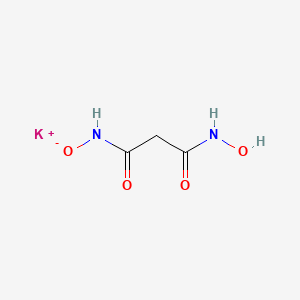
potassium;N-hydroxy-N'-oxidopropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;N-hydroxy-N’-oxidopropanediamide is a chemical compound with the molecular formula C3H8N2O4K
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-hydroxy-N’-oxidopropanediamide typically involves the reaction of N-hydroxy-N’-oxidopropanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N-hydroxy-N’-oxidopropanediamide} + \text{KOH} \rightarrow \text{Potassium;N-hydroxy-N’-oxidopropanediamide} ]
Industrial Production Methods
Industrial production of potassium;N-hydroxy-N’-oxidopropanediamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-hydroxy-N’-oxidopropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of potassium;N-hydroxy-N’-oxidopropanediamide include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of potassium;N-hydroxy-N’-oxidopropanediamide depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Potassium;N-hydroxy-N’-oxidopropanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;N-hydroxy-N’-oxidopropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can bind to specific enzymes and modulate their activity.
Interaction with Cellular Components: The compound may interact with cellular components such as proteins and nucleic acids, affecting their function and activity.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Potassium;N-hydroxy-N’-oxidopropanediamide can be compared with other similar compounds such as:
N-hydroxy-N’-oxidopropanediamide: The non-potassium salt form of the compound.
Potassium hydroxide: A strong base used in similar reactions.
N-hydroxypropane-1,3-diamine: A related compound with similar structural features.
The uniqueness of potassium;N-hydroxy-N’-oxidopropanediamide lies in its specific chemical structure and the presence of both potassium and N-hydroxy-N’-oxidopropanediamide moieties, which confer distinct properties and reactivity.
Properties
IUPAC Name |
potassium;N-hydroxy-N'-oxidopropanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N2O4.K/c6-2(4-8)1-3(7)5-9;/h1H2,(H3-,4,5,6,7,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPJKOZSKWQUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NO)C(=O)N[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)NO)C(=O)N[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

